

Discovery and history of 1,2,4-triazole compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

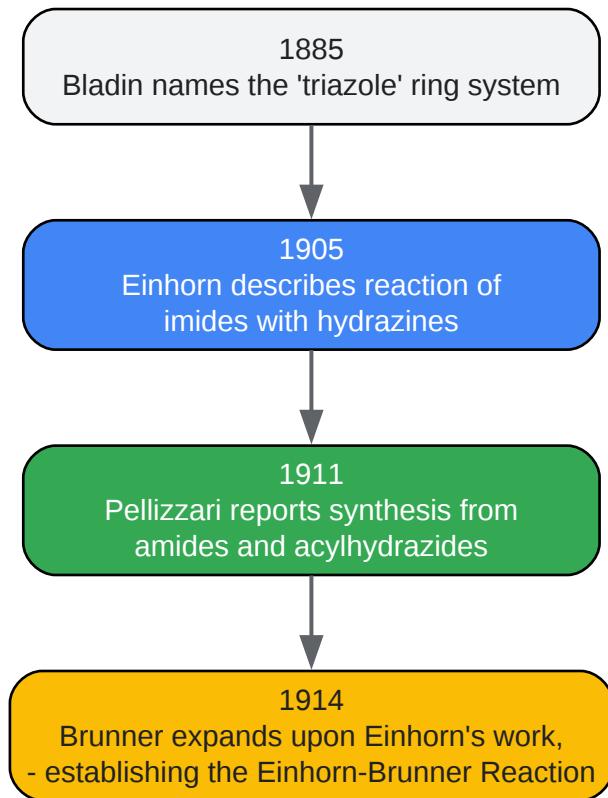
Compound of Interest

Compound Name: *3-Mercapto-1,2,4-triazole*

Cat. No.: *B187511*

[Get Quote](#)

An In-depth Technical Guide to the Discovery and History of 1,2,4-Triazole Compounds


Introduction

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, is a cornerstone of modern medicinal and agricultural chemistry.^{[1][2][3]} Compounds incorporating this scaffold exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.^{[4][5][6][7]} This technical guide provides an in-depth exploration of the foundational discoveries and seminal synthetic methodologies that established the field of 1,2,4-triazole chemistry. It is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and fundamental principles of this critical chemical class.

The Dawn of Triazole Chemistry

The journey into the chemistry of the carbon-nitrogen ring system known as "triazole" began in the late 19th century. The first recorded mention of the triazole name was by J.A. Bladin in 1885, marking the formal beginning of this distinct area of heterocyclic chemistry.^{[8][9]} However, it was the development of robust synthetic routes in the early 20th century that unlocked the potential for creating a wide array of derivatives.

Figure 1: Timeline of Foundational 1,2,4-Triazole Syntheses

[Click to download full resolution via product page](#)

A brief timeline of key historical discoveries.

Foundational Synthetic Methodologies

Two classical named reactions, the Einhorn-Brunner reaction and the Pellizzari reaction, represent the earliest practical methods for constructing the 1,2,4-triazole ring. These methods, while often requiring harsh conditions, laid the groundwork for all subsequent synthetic innovations.

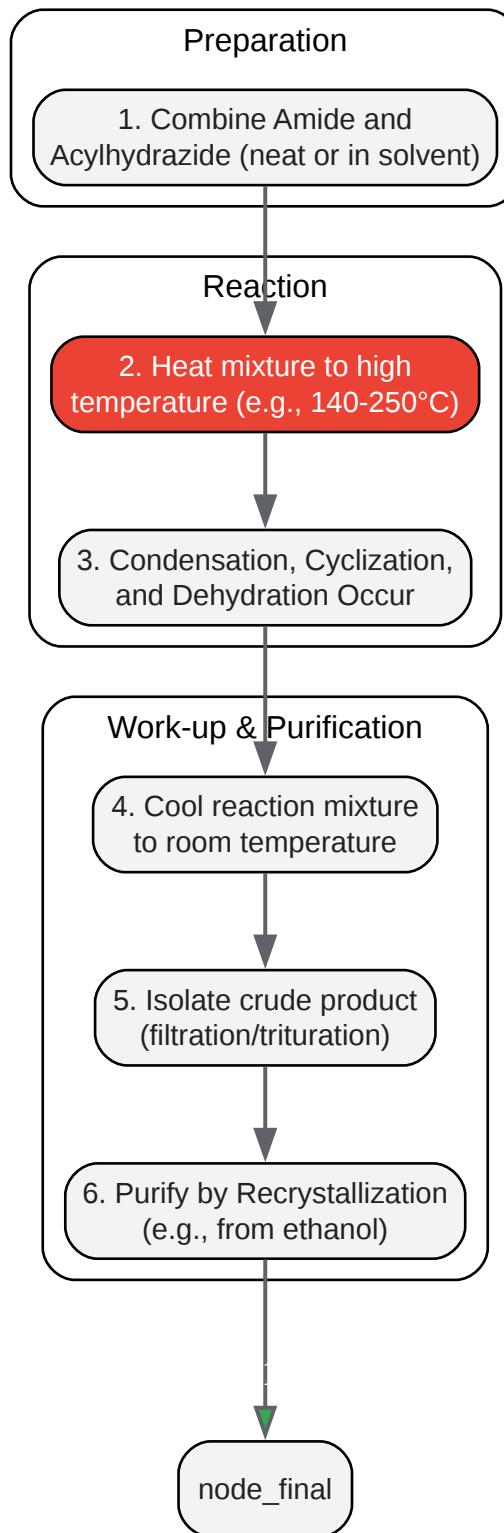
The Einhorn-Brunner Reaction (1905, 1914)

First described by the German chemist Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the condensation of imides (diacylazines) with hydrazines.^{[5][8][10][11]} The reaction is typically catalyzed by a weak acid and forms an isomeric mixture of triazoles if the diacylamine is unsymmetrical.^{[5][10]}

Reaction Mechanism: The mechanism commences with the protonation of the hydrazine, which then attacks a carbonyl group of the imide.^{[5][10]} A subsequent series of steps involving the loss of water, a 1,5-proton shift, and an intramolecular cyclization leads to the formation of the five-membered ring.^{[5][10]} A final dehydration step yields the aromatic 1,2,4-triazole product.^{[5][10]}

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole This protocol is a representative example of the Einhorn-Brunner reaction.

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, combine N-formyl benzamide (1 equivalent) and phenylhydrazine (1.1 equivalents).^[12]
- **Solvent and Catalyst Addition:** Add glacial acetic acid to serve as both the solvent and the weak acid catalyst.
- **Reaction:** Heat the mixture to reflux. The reaction progress should be monitored using Thin Layer Chromatography (TLC). Reaction times can range from several hours to overnight.^[13]
- **Isolation:** Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.
- **Purification:** Collect the crude solid by filtration. Purify the 1,5-diphenyl-1,2,4-triazole by recrystallization from a suitable solvent, such as ethanol.^[12]
- **Characterization:** Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.


The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this method involves the thermal condensation of an amide and an acylhydrazide to form a 1,2,4-triazole.^[4] The reaction is a direct and fundamental approach to symmetrically and asymmetrically substituted 3,5-diaryl-1,2,4-triazoles.

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the nitrogen in the hydrazide on the carbonyl carbon of the amide.^[4] This is followed by an intramolecular

cyclization and a cascade of dehydration steps, ultimately forming the stable aromatic 1,2,4-triazole ring.[4][14]

Figure 2: General Experimental Workflow for the Pellizzari Reaction

[Click to download full resolution via product page](#)

A typical workflow for the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole This protocol provides a general method for synthesizing a classic 1,2,4-triazole via the Pellizzari reaction.[12]

- Reactant Preparation: A mixture of benzamide (1 equivalent) and benzoyl hydrazide (1 equivalent) is combined in a reaction vessel suitable for high-temperature heating.[12]
- Reaction: The mixture is heated, often neat (without solvent), at a high temperature (typically $>140^{\circ}\text{C}$) for several hours. The removal of the water byproduct drives the reaction to completion.
- Isolation: After the reaction is complete, the mixture is cooled to room temperature, causing the crude product to solidify. The solid mass is then triturated with a solvent like ethanol to break it up and wash away impurities.[14]
- Purification: The crude 3,5-diphenyl-1,2,4-triazole is collected and purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[12][14]
- Characterization: The identity and purity of the product are confirmed by analytical methods (NMR, IR, Mass Spectrometry, and melting point analysis).

Comparative Data on Foundational Methods

While detailed quantitative yield data from the original publications of the early 20th century are not readily available in modern formats, the characteristics and limitations of these classical methods have been well-documented over the subsequent decades.

Feature	Einhorn-Brunner Reaction (1905/1914)	Pellizzari Reaction (1911)
Reactants	Diacylamine (Imide) + Hydrazine	Amide + Acylhydrazide
Product Type	Substituted 1,2,4-triazoles	3,5-Disubstituted 1,2,4-triazoles
Typical Conditions	Reflux in the presence of a weak acid (e.g., acetic acid)	High temperatures (140°C+), often performed neat [4][14]
Key Intermediate	N-acyl amidrazone analog	Acyl amidrazone
Reported Limitations	Can produce isomeric mixtures with unsymmetrical imides	Requires high temperatures and long reaction times, often resulting in low yields and side products [4][14]

Early Biological Significance

The development of these synthetic routes was not merely an academic exercise. It was quickly recognized that the 1,2,4-triazole scaffold was a key structural motif in biologically active molecules. Early investigations revealed that derivatives possessed a wide range of properties, including antibacterial, antifungal, antidepressant, and hypoglycemic activities, paving the way for the extensive drug discovery efforts seen today. [4][5]

Conclusion

The discovery and early history of 1,2,4-triazole compounds were defined by the pioneering work of chemists like Einhorn, Brunner, and Pellizzari. Their development of the first reliable, albeit challenging, synthetic routes provided the chemical tools necessary to access this versatile heterocyclic system. These foundational methods, born from the classical era of organic chemistry, directly enabled the exploration of 1,2,4-triazoles and their derivatives, ultimately leading to their prominent status in modern therapeutic and industrial applications. Understanding this history provides critical context for today's researchers who continue to build upon this century-old legacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 10. Einhorn-Brunner-Reaktion – Wikipedia [de.wikipedia.org]
- 11. Einhorn-Brunner Reaction [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Discovery and history of 1,2,4-triazole compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187511#discovery-and-history-of-1-2-4-triazole-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com